8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride 8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2375260-63-0
VCID: VC6130899
InChI: InChI=1S/C9H9BrN2O.ClH/c10-6-1-2-7-8(5-6)11-3-4-12-9(7)13;/h1-2,5,11H,3-4H2,(H,12,13);1H
SMILES: C1CNC(=O)C2=C(N1)C=C(C=C2)Br.Cl
Molecular Formula: C9H10BrClN2O
Molecular Weight: 277.55

8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride

CAS No.: 2375260-63-0

Cat. No.: VC6130899

Molecular Formula: C9H10BrClN2O

Molecular Weight: 277.55

* For research use only. Not for human or veterinary use.

8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride - 2375260-63-0

Specification

CAS No. 2375260-63-0
Molecular Formula C9H10BrClN2O
Molecular Weight 277.55
IUPAC Name 8-bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride
Standard InChI InChI=1S/C9H9BrN2O.ClH/c10-6-1-2-7-8(5-6)11-3-4-12-9(7)13;/h1-2,5,11H,3-4H2,(H,12,13);1H
Standard InChI Key LRISGWDUGYBGNI-UHFFFAOYSA-N
SMILES C1CNC(=O)C2=C(N1)C=C(C=C2)Br.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The core structure of 8-bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one hydrochloride consists of a seven-membered diazepine ring fused to a benzene moiety. Key structural elements include:

  • Bromine atom at position 8, enhancing electrophilic reactivity and lipophilicity.

  • Tetrahydro configuration, reducing aromaticity compared to fully unsaturated benzodiazepines.

  • Ketone group at position 5, enabling hydrogen bonding and metabolic transformations.

  • Hydrochloride salt, improving aqueous solubility for pharmacological applications.

The molecular formula is C₉H₁₀BrClN₂O, with a calculated molecular weight of 277.55 g/mol .

Spectroscopic Characteristics

While experimental spectral data for this specific compound remains unpublished, analogous brominated benzodiazepines exhibit distinctive signatures:

  • ¹H NMR: Downfield shifts (δ 7.5–8.5 ppm) for aromatic protons adjacent to bromine.

  • ¹³C NMR: Characteristic carbonyl carbon resonance near δ 170 ppm.

  • IR Spectroscopy: Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and 600–800 cm⁻¹ (C-Br vibration) .

Synthetic Methodologies

Bromination Strategies

Pharmacological Profile

Mechanism of Action

Benzodiazepines generally potentiate GABAₐ receptor activity, enhancing chloride ion influx and neuronal hyperpolarization. The bromine substituent in this compound may alter:

  • Receptor binding affinity: Halogens at position 8 increase hydrophobic interactions with receptor pockets.

  • Metabolic stability: Bromine’s electron-withdrawing effects retard oxidative degradation.

Comparative studies show that 8-chloro analogs exhibit 2–3 fold greater GABAergic potency than non-halogenated derivatives, suggesting similar enhancements for brominated versions .

Therapeutic Implications

While clinical data specific to this compound is unavailable, structural analogs demonstrate:

  • Anxiolytic activity: ED₅₀ values of 0.5–2.0 mg/kg in rodent elevated plus maze tests.

  • Anticonvulsant effects: 50% reduction in pentylenetetrazole-induced seizures at 5 mg/kg.

  • Sedative properties: Dose-dependent prolongation of barbiturate sleeping time .

Comparative Analysis with Structural Analogs

Parameter8-Bromo Derivative8-Chloro AnalogNon-Halogenated Base
Molecular Weight277.55 g/mol233.10 g/mol192.65 g/mol
LogP (Calculated)2.11.81.2
GABA EC₅₀ (nM)35*28120
Plasma Half-life8–12 h*6–8 h2–4 h
*Estimated values based on quantitative structure-activity relationships (QSAR) .

Research Applications and Future Directions

Medicinal Chemistry

  • Lead optimization: Bromine’s steric and electronic effects aid in tuning receptor selectivity.

  • Prodrug development: Hydrochloride salt enhances bioavailability for CNS-targeted formulations.

Neuropharmacology

  • Allosteric modulation studies: Mapping bromine’s impact on GABAₐ receptor subunit specificity.

  • Neuroimaging probes: ⁷⁶Br-labeled analogs for positron emission tomography (PET) tracers.

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